molecular formula C16H15ClN4O2S B12139019 N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139019
M. Wt: 362.8 g/mol
InChI Key: STIPKRPRJBUGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 767632-44-0) is a 1,2,4-triazole-based acetamide derivative with a furan-2-yl substituent at position 5 of the triazole ring and a 4-methyl group. Its molecular formula is C₁₆H₁₅ClN₄O₂S, and it is characterized by a sulfanyl bridge linking the triazole and acetamide moieties (). This compound is part of a broader class of triazole-acetamides studied for their anti-inflammatory, antimicrobial, and anti-exudative activities ().

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN4O2S/c1-10-5-6-11(17)8-12(10)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22)

InChI Key

STIPKRPRJBUGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the furan ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it showed significant growth inhibition rates in assays conducted by the National Cancer Institute (NCI).

Case Study: NCI Evaluation

In a single-dose assay involving multiple cancer cell lines, the compound exhibited an average cell growth inhibition rate of approximately 70%, indicating its potential as a chemotherapeutic agent . Further investigations into its mechanism of action revealed that it induces apoptosis in cancer cells through mitochondrial pathways.

Antifungal Properties

The compound has also been investigated for its antifungal properties, particularly against strains of Candida and Aspergillus. The incorporation of the triazole moiety is believed to enhance its antifungal activity by inhibiting ergosterol synthesis, which is critical for fungal cell membrane integrity.

Data Table: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans5 µg/mL
Aspergillus niger10 µg/mL

Mechanistic Studies

Mechanistic studies have indicated that this compound interacts with specific cellular targets involved in signal transduction pathways related to cell proliferation and survival.

Insights from Research

Research published in peer-reviewed journals highlights the compound's ability to modulate key proteins involved in apoptosis and cell cycle regulation . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications
  • Chloro vs. Fluoro Substituents: N-(5-fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces chlorine with fluorine. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions with target proteins.
Triazole Ring Modifications
  • Ethyl vs. Methyl Groups :
    • Replacing the 4-methyl group with ethyl (N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , ) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Anti-Exudative Activity
  • The parent compound and analogs with chlorine or fluorine substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models (). Chlorine’s electron-withdrawing effect likely stabilizes the molecule-receptor interaction.
  • N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () showed enhanced activity due to dual chloro substituents, which increase lipophilicity and target affinity.
Antimicrobial and Anti-Inflammatory Activity
  • Pyridine-containing analogs (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides ) exhibited broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against E. coli, S. aureus, and A. niger) and antioxidant properties ().

Structural and Crystallographic Insights

  • Crystal Packing: The compound N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () crystallizes in a monoclinic system (space group P21/c), with intermolecular C–H⋯O interactions stabilizing the lattice. Such interactions may influence solubility and melting points.
  • Bond Lengths : Triazole ring bond lengths (C–N: 1.31–1.35 Å) and sulfanyl bridge geometry (C–S: 1.81 Å) are consistent across analogs, ensuring structural integrity ().

Tabulated Comparison of Key Analogs

Compound (CAS/Reference) Substituents (Triazole/Phenyl) Biological Activity (Dose) Notable Properties
767632-44-0 () 4-Me, 5-furan, 5-Cl-2-MePh Anti-exudative (10 mg/kg) High lipophilicity, stable crystal packing
757217-76-8 () 4-Et, 5-furan, 5-F-2-MePh Not reported Improved solubility vs. chloro analog
477329-09-2 () 4-p-tolyl, 5-4-ClPh, 5-Cl-2-MePh Enhanced anti-inflammatory Dual chloro groups, high potency
N-substituted pyridin-4-yl derivatives () 4-aryl, 5-pyridin-4-yl, varied Ph Antimicrobial (MIC: 8–64 µg/mL) Broad-spectrum activity, electron-withdrawing substituents

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN6OSC_{20}H_{17}ClN_{6}OS, with a molecular weight of 424.9 g/mol. The compound features a chloro-substituted phenyl ring and a triazole moiety that is linked through a sulfanyl group to an acetamide structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : Utilizing furan derivatives and appropriate reagents to construct the triazole nucleus.
  • Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution reactions.
  • Amidation : Coupling the resultant triazole with the acetamide moiety.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens:

Pathogen Activity Inhibition Zone (mm)
Staphylococcus aureusAntibacterial20–25
Candida albicansAntifungal15–20
Escherichia coliAntibacterial18–22

Studies indicate that compounds with similar structural motifs exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum efficacy .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives, it may interfere with the biosynthesis of essential components in microbial cell walls.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for microbial survival.
  • Disruption of Membrane Integrity : By integrating into lipid membranes, it could disrupt membrane potential and permeability.

Case Studies

A notable study involved testing this compound in vitro against various strains of bacteria and fungi. The results demonstrated that it effectively inhibited growth at concentrations lower than those required for many existing antibiotics .

Another research highlighted its potential as an anticancer agent by inducing apoptosis in cancer cell lines through the activation of caspase pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.